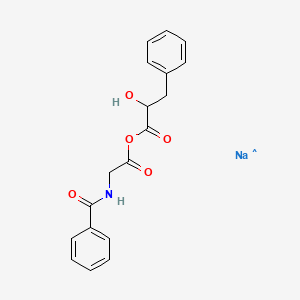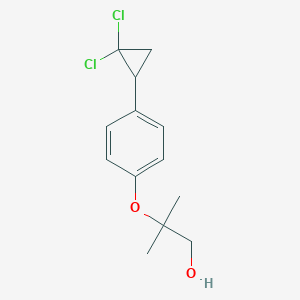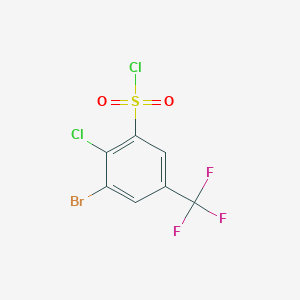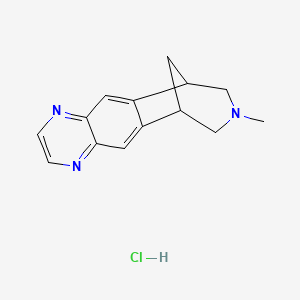
(2-chloro-2-oxoethyl) 2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-chloro-2-oxoethyl) 2,2-dimethylpropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a chloro group, a keto group, and an ester functional group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-2-oxoethyl) 2,2-dimethylpropanoate typically involves the esterification of 2,2-dimethylpropanoic acid with 2-chloro-2-oxoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(2-chloro-2-oxoethyl) 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2,2-dimethylpropanoic acid and 2-chloro-2-oxoethanol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted esters or amides.
Reduction: Formation of (2-hydroxyethyl) 2,2-dimethylpropanoate.
Hydrolysis: Formation of 2,2-dimethylpropanoic acid and 2-chloro-2-oxoethanol.
科学研究应用
(2-chloro-2-oxoethyl) 2,2-dimethylpropanoate has several applications in scientific research, including:
Organic synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material science: Utilized in the preparation of polymers and other advanced materials.
Biological studies: Employed in biochemical assays and studies involving enzyme inhibition.
作用机制
The mechanism of action of (2-chloro-2-oxoethyl) 2,2-dimethylpropanoate depends on the specific application and the target molecule. In nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing the nucleophile to attack the carbonyl carbon. In reduction reactions, the reducing agent donates electrons to the carbonyl carbon, converting the keto group to a hydroxyl group.
相似化合物的比较
Similar Compounds
(2-chloro-2-oxoethyl)dimethylazanium chloride: Similar in structure but contains an azanium group instead of an ester group.
1-Chloro-2,2-dimethylpropane: Similar in structure but lacks the ester and keto groups.
Uniqueness
(2-chloro-2-oxoethyl) 2,2-dimethylpropanoate is unique due to the presence of both a chloro group and a keto group, which allows it to undergo a variety of chemical reactions. Its ester functional group also makes it a valuable intermediate in organic synthesis.
属性
分子式 |
C7H11ClO3 |
|---|---|
分子量 |
178.61 g/mol |
IUPAC 名称 |
(2-chloro-2-oxoethyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C7H11ClO3/c1-7(2,3)6(10)11-4-5(8)9/h4H2,1-3H3 |
InChI 键 |
ONTOYIDHPJBLQR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)OCC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide](/img/structure/B15290307.png)





![3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15290343.png)

![1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15290369.png)

![2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B15290377.png)


